13,6-N-Sulfinylacetamidopentacene

Catalog No.
S1923586
CAS No.
454675-76-4
M.F
C24H17NO2S
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13,6-N-Sulfinylacetamidopentacene

CAS Number

454675-76-4

Product Name

13,6-N-Sulfinylacetamidopentacene

IUPAC Name

1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone

Molecular Formula

C24H17NO2S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3

InChI Key

HIABOOSIYBUBKB-UHFFFAOYSA-N

SMILES

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

Canonical SMILES

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

,6-N-Sulfinylacetamidopentacene: A Soluble Precursor for Organic Electronics

13,6-N-Sulfinylacetamidopentacene (NSFAAP) is a valuable compound in scientific research due to its properties as a soluble precursor to pentacene. Pentacene itself is a highly desirable material for organic electronics applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its exceptional charge transport characteristics []. However, pentacene suffers from a major drawback: it is highly insoluble in common organic solvents, making it difficult to process and integrate into devices.

Overcoming Pentacene's Insufficiency with NSFAAP

NSFAAP serves as a clever solution to pentacene's insolubility issue. Scientists designed NSFAAP with a bulky functional group attached to the pentacene core. This bulky group significantly enhances NSFAAP's solubility in organic solvents without compromising the core properties of pentacene []. This improved solubility allows researchers to easily process NSFAAP into thin films, a crucial step in device fabrication for organic electronics.

Chemical Transformation: From NSFAAP to Pentacene

A key advantage of NSFAAP is its ability to undergo a chemical transformation into pentacene. Under specific conditions, typically involving heat or exposure to a Lewis acid catalyst, the bulky group attached to NSFAAP cleaves off, revealing the underlying pentacene molecule []. This transformation allows researchers to achieve the desired properties of pentacene for organic electronics applications while leveraging the processing advantages of the soluble NSFAAP precursor.

13,6-N-Sulfinylacetamidopentacene is a chemical compound with the molecular formula C24H17NO2S and a molecular weight of approximately 397.46 g/mol. This compound belongs to the family of pentacenes, which are polycyclic aromatic hydrocarbons known for their unique electronic properties. The sulfinyl group in 13,6-N-Sulfinylacetamidopentacene enhances its solubility and stability compared to traditional pentacenes, making it a promising candidate for various applications in organic electronics and optoelectronics .

The synthesis of 13,6-N-Sulfinylacetamidopentacene typically involves a Lewis acid-catalyzed Diels-Alder reaction. This reaction allows for the formation of the pentacene backbone while introducing the sulfinyl and acetamido functional groups. The presence of these groups is crucial as they influence the compound's reactivity and solubility in organic solvents, which is essential for its application in thin-film transistors and other electronic devices .

The primary synthesis method for 13,6-N-Sulfinylacetamidopentacene involves the following steps:

  • Diels-Alder Reaction: The initial step involves a Diels-Alder reaction facilitated by a Lewis acid catalyst. This step forms the core pentacene structure.
  • Functionalization: Following the Diels-Alder reaction, functional groups such as sulfinyl and acetamido are introduced through subsequent chemical modifications.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for electronic applications .

13,6-N-Sulfinylacetamidopentacene has several notable applications:

  • Organic Thin-Film Transistors: Its enhanced solubility and stability make it suitable for use in organic thin-film transistors, which are essential components in flexible electronics.
  • Optoelectronic Devices: The compound can be utilized in photovoltaic cells and light-emitting diodes due to its favorable electronic properties.
  • Sensors: Its potential biological activity may open avenues for development in biosensing technologies .

Studies on the interactions of 13,6-N-Sulfinylacetamidopentacene with other materials have shown that it can form stable interfaces with various substrates. For example, when combined with conductive polymers like PEDOT:PSS, it enhances the performance of thin-film transistors by improving charge transport properties. Furthermore, interaction studies suggest that its solubility allows for better film formation on different substrates, which is critical for device performance .

Several compounds share structural similarities with 13,6-N-Sulfinylacetamidopentacene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PentaceneBasic structure without functional groupsKnown for excellent charge mobility but poor solubility
6,13-DiphenylpentaceneContains phenyl groups at positions 6 and 13Improved solubility; used in organic photovoltaics
13-AcetoxypentaceneAcetoxy group at position 13Enhanced thermal stability; used in organic electronics
6-NitropentaceneNitro group at position 6Exhibits different electronic properties; explored in photonic applications

The uniqueness of 13,6-N-Sulfinylacetamidopentacene lies in its combination of enhanced solubility due to the sulfinyl group and its structural integrity as a pentacene derivative. This makes it particularly valuable for applications requiring high-performance organic semiconductors .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (100%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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